(2R)-2-acetamido-3-sulfinopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-acetamido-3-sulfinopropanoic acid is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an acetamido group and a sulfinyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-sulfinopropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the resolution of racemic mixtures using chiral resolving agents. Another approach involves the use of asymmetric synthesis, where chiral catalysts or reagents are employed to produce the desired enantiomer directly .
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution techniques or asymmetric synthesis. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-acetamido-3-sulfinopropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group under specific conditions.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The acetamido group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: The major product is (2R)-2-acetamido-3-sulfonopropanoic acid.
Reduction: The major product is (2R)-2-acetamido-3-sulfidopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(2R)-2-acetamido-3-sulfinopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of (2R)-2-acetamido-3-sulfinopropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-acetamido-3-sulfonopropanoic acid
- (2R)-2-acetamido-3-sulfidopropanoic acid
- (2R)-2-amino-3-sulfinopropanoic acid
Uniqueness
(2R)-2-acetamido-3-sulfinopropanoic acid is unique due to its specific stereochemistry and the presence of both acetamido and sulfinyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C5H9NO5S |
---|---|
Molekulargewicht |
195.20 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-sulfinopropanoic acid |
InChI |
InChI=1S/C5H9NO5S/c1-3(7)6-4(5(8)9)2-12(10)11/h4H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
OLDOHNVNKOLFSP-BYPYZUCNSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CS(=O)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CS(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.